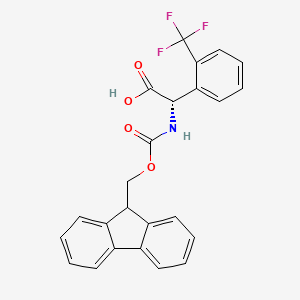
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and an amino acid backbone. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc chloride in the presence of a base like triethylamine.
Formation of the Trifluoromethyl Phenyl Acetic Acid:
Coupling Reaction: The protected amino acid is then coupled with the trifluoromethyl phenyl acetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amino acid backbone.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stable Fmoc protecting group.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is later removed under mild basic conditions. The trifluoromethyl group can influence the compound’s reactivity and stability through electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-phenylacetic acid: Lacks the trifluoromethyl group.
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Has the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in specific applications.
Properties
Molecular Formula |
C24H18F3NO4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C24H18F3NO4/c25-24(26,27)20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30)/t21-/m0/s1 |
InChI Key |
DMTFGKGIANTPRI-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4C(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















